molecular formula C14H17BrN2O2 B12640292 1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone

1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone

Katalognummer: B12640292
Molekulargewicht: 325.20 g/mol
InChI-Schlüssel: KGQQXFXQJZAOPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone is a synthetic organic compound that features a piperazine ring substituted with a 5-bromo-2-methyl-benzoyl group and an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone typically involves multiple steps, starting with the preparation of the 5-bromo-2-methyl-benzoyl chloride. This intermediate is then reacted with piperazine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process .

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters, such as temperature and pressure, is crucial for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like sodium borohydride for reduction processes. The major products formed depend on the specific reaction conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The bromine atom and ethanone moiety contribute to the compound’s overall reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C14H17BrN2O2

Molekulargewicht

325.20 g/mol

IUPAC-Name

1-[4-(5-bromo-2-methylbenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H17BrN2O2/c1-10-3-4-12(15)9-13(10)14(19)17-7-5-16(6-8-17)11(2)18/h3-4,9H,5-8H2,1-2H3

InChI-Schlüssel

KGQQXFXQJZAOPP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)Br)C(=O)N2CCN(CC2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.